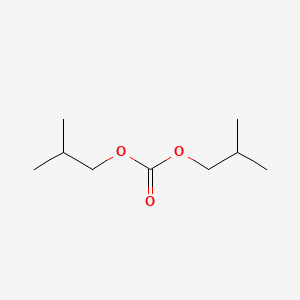

Diisobutyl carbonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4009. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methylpropyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-7(2)5-11-9(10)12-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXXZMDJQLPQPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060236 | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-92-4 | |

| Record name | Diisobutyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisobutyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONIC ACID, BIS(2-METHYLPROPYL) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN7NR8B1XJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diisobutyl Carbonate (DIBC): A Physicochemical & Synthetic Technical Guide

Topic: Diisobutyl Carbonate: Physicochemical Profile & Synthetic Utility Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (DIBC), CAS 539-92-4, is a symmetrical dialkyl carbonate ester increasingly utilized as a green solvent, synthesis intermediate, and electrolyte component in advanced energy storage systems. Distinguished by its high boiling point (190 °C) and favorable environmental profile compared to halogenated solvents, DIBC serves as a critical non-polar aprotic solvent in pharmaceutical synthesis and hydrometallurgical extraction. This guide provides a definitive physicochemical characterization, experimental synthesis protocols, and safety data for laboratory and industrial application.

Molecular Architecture & Identification

DIBC consists of a carbonate core flanked by two isobutyl groups.[1] Its steric bulk provides enhanced hydrolytic stability compared to linear dialkyl carbonates like dimethyl carbonate (DMC).

| Identifier | Value |

| IUPAC Name | Bis(2-methylpropyl) carbonate |

| Common Name | This compound; Isobutyl carbonate |

| CAS Number | 539-92-4 |

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| SMILES | CC(C)COC(=O)OCC(C)C |

| InChI Key | UXXXZMDJQLPQPH-UHFFFAOYSA-N |

Physicochemical Profile

The following data represents the consolidated experimental values for pure DIBC.

Table 1: Core Physical Properties[4][5]

| Property | Value | Unit | Conditions |

| Physical State | Liquid | - | 20 °C, 1 atm |

| Boiling Point | 190.0 | °C | 760 mmHg |

| Melting Point | < -60 (Est.) | °C | - |

| Density | 0.925 | g/cm³ | 20 °C |

| Refractive Index ( | 1.416 | - | 20 °C |

| Flash Point | 71.5 | °C | Closed Cup |

| Vapor Pressure | ~0.5 | mmHg | 25 °C (Predicted) |

| Surface Tension | 26-28 (Est.)[2] | mN/m | 20 °C |

| Viscosity | Low (< 2.0) | mPa[3]·s | 20 °C |

| Solubility (Water) | Insoluble | - | < 0.1 g/L |

| Solubility (Organics) | Miscible | - | Alcohols, Ethers, Esters |

Technical Insight: The relatively high flash point (71.5 °C) classifies DIBC as a combustible liquid (Class IIIA) rather than a highly flammable one (Class IB), significantly reducing explosion risks in large-scale pharmaceutical pilot plants compared to lower carbonates like Diethyl Carbonate (Flash point 25 °C).

Synthesis & Production Logic

While DIBC can be synthesized via phosgenation, modern "green chemistry" standards prioritize Transesterification . This route avoids toxic phosgene gas and utilizes Dimethyl Carbonate (DMC) as a benign carbonyl source.

Reaction Mechanism

The synthesis involves a two-step equilibrium-driven transesterification of DMC with Isobutanol, catalyzed by a base (e.g.,

Experimental Protocol: Catalytic Transesterification

Objective: Synthesize high-purity DIBC from Isobutanol and DMC.

Reagents:

-

Dimethyl Carbonate (DMC) - Excess (3:1 molar ratio relative to alcohol is common, but here alcohol is the heavier component, so often DMC is used as solvent/reagent).

-

Isobutanol (Anhydrous).[4]

-

Catalyst: Potassium Carbonate (

) or Titanium(IV) butoxide (

Workflow:

-

Charge: Load a 3-neck round bottom flask with Isobutanol (2.2 eq) and DMC (1.0 eq). Add catalyst (0.5 - 1.0 mol%).

-

Reflux: Heat the mixture to reflux temperature (~90-100 °C).

-

Azeotropic Distillation: The reaction produces Methanol. To drive the equilibrium to the right (Le Chatelier’s principle), continuously remove the Methanol/DMC azeotrope using a fractionating column (e.g., Vigreux or Oldershaw column).

-

Temperature Ramp: As Methanol is removed, the pot temperature will rise toward the boiling point of Isobutanol (108 °C) and eventually DIBC.

-

Purification: Once conversion is complete (monitored by GC), distill the crude mixture under reduced pressure (vacuum distillation) to isolate DIBC (BP ~190 °C at atm, significantly lower under vacuum).

Process Visualization

Caption: Step-wise transesterification workflow for DIBC synthesis, emphasizing equilibrium control via azeotropic removal.

Applications in Research & Development

Pharmaceutical Solvent (Green Chemistry)

DIBC acts as a direct replacement for chlorinated solvents (e.g., Dichloromethane) and high-boiling aromatics (e.g., Toluene) in drug synthesis.

-

Advantage: It is biodegradable and lacks the ozone-depleting potential of halogenated counterparts.

-

Use Case: Used in the synthesis of macrodiols and heterocyclic compounds where high thermal stability is required for ring-closing metathesis.

Lithium-Ion Battery Electrolytes

In electrolyte formulations, DIBC serves as a viscosity modifier.

-

Mechanism: Its branched isobutyl structure disrupts the packing of ethylene carbonate (EC), lowering the melting point and viscosity of the electrolyte solution without sacrificing electrochemical stability window (> 4.5 V vs Li/Li+).

Hydrometallurgical Extraction

DIBC is used as a specific extractant or diluent in the separation of rare earth elements and actinides. Its oxygen-rich carbonate functionality coordinates with metal cations, facilitating phase transfer.

Safety & Handling (SDS Summary)

While safer than many traditional solvents, DIBC requires standard laboratory precautions.

-

GHS Classification: Flammable Liquid (Category 4 / Combustible).

-

Hazard Statements:

-

H227: Combustible liquid.

-

H315: Causes skin irritation (prolonged exposure).

-

H319: Causes serious eye irritation.[5]

-

-

Handling Protocol:

-

Store in a cool, well-ventilated area away from oxidizing agents.

-

Use ground/bond containers during transfer to prevent static discharge.

-

Firefighting: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5] Water stream may be ineffective due to immiscibility.

-

References

-

NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (this compound) Phase Change Data. National Institute of Standards and Technology. Link

-

PubChem. this compound Compound Summary (CID 68321). National Center for Biotechnology Information. Link

-

GuideChem. Isobutyl Carbonate Physical Properties and Flash Point Data.Link

- Shaikh, A. A., et al.Synthesis of Organic Carbonates via Transesterification. Journal of Catalysis.

-

Cymit Quimica. this compound CAS 539-92-4 Technical Data.[1]Link

Sources

- 1. CAS 539-92-4: this compound | CymitQuimica [cymitquimica.com]

- 2. Carbonic acid, bis(2-methylpropyl) ester | C9H18O3 | CID 68321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isobutyl quinoline | CAS#:1333-58-0 | Chemsrc [chemsrc.com]

- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

Diisobutyl carbonate chemical structure and formula

The following technical guide details the chemical structure, synthesis, and applications of Diisobutyl Carbonate (DIBC), tailored for researchers and drug development professionals.

Structure, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

This compound (DIBC) is a branched, aliphatic organic carbonate ester gaining traction as a "green" solvent and reagent in pharmaceutical synthesis.[1] Characterized by its high boiling point, low toxicity profile, and excellent solvating power for lipophilic compounds, DIBC serves as a sustainable alternative to traditional halogenated solvents and volatile organic compounds (VOCs). This guide analyzes its physicochemical properties, industrial synthesis via transesterification, and its strategic role in drug development workflows.[1]

Physicochemical Profile

DIBC exhibits properties distinct from its linear homologues (e.g., diethyl carbonate) due to the steric bulk of the isobutyl groups. These properties dictate its utility in high-temperature reactions and biphasic extractions.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Context for Application |

| CAS Number | 539-92-4 | Unique Identifier |

| Molecular Formula | C | |

| Molecular Weight | 174.24 g/mol | |

| Boiling Point | 188–190 °C | Suitable for high-temp reflux without pressurization |

| Density | 0.914 g/mL (20 °C) | Phase separation from aqueous layers (floats) |

| LogP (Predicted) | ~3.0 | High lipophilicity; excellent for extracting non-polar APIs |

| Water Solubility | Low (126 mg/L) | Ideal for biphasic systems and preventing emulsion formation |

| Refractive Index | 1.407 | |

| Flash Point | ~65 °C | Class IIIA Combustible Liquid (safer than diethyl ether) |

Chemical Structure & Reactivity[1]

Structural Analysis

DIBC consists of a central carbonyl group (C=O) flanked by two isobutyl (2-methylpropyl) ether linkages.[1] The branching at the

Key Structural Features:

-

Carbonate Core: Provides polarity and susceptibility to nucleophilic attack (useful for carbonylation reactions).[1]

-

Isobutyl Wings: The branched alkyl groups increase lipophilicity and disrupt crystal packing, keeping the solvent liquid over a wide temperature range.

Molecular Visualization

The following diagram illustrates the connectivity and the transesterification pathway used to synthesize DIBC.

Figure 1: Synthesis pathway via transesterification and simplified connectivity graph of this compound.[1]

Synthesis & Manufacturing Protocol

The industrial and laboratory standard for producing DIBC is Transesterification .[1] This process adheres to Green Chemistry principles by utilizing Dimethyl Carbonate (DMC) as a non-toxic phosgene substitute.[1]

Reaction Mechanism

The reaction involves the nucleophilic attack of the isobutoxide ion (generated in situ or added) on the carbonyl carbon of DMC. The equilibrium is driven forward by the continuous removal of the lower-boiling byproduct, methanol.

[1]Laboratory Scale Protocol

Objective: Synthesize 100g of DIBC.

-

Reagents:

-

Setup:

-

Procedure:

-

Step 1: Charge flask with DMC, Isobutanol, and Catalyst.[1]

-

Step 2: Heat mixture to reflux (~90–100 °C).

-

Step 3: Collect the Methanol/DMC azeotrope at the top of the column.

-

Step 4: As the reaction proceeds, the pot temperature will rise. Increase heating to ~120 °C to drive conversion.

-

Step 5: Once methanol evolution ceases, perform vacuum distillation.[1]

-

Step 6: Collect DIBC fraction at ~188–190 °C (atmospheric) or corresponding reduced temp.

-

-

Purification:

Critical Control Point: The removal of methanol is the rate-limiting step.[1] Failure to remove methanol will result in a stalled equilibrium.[1]

Applications in Drug Development[4][5]

DIBC addresses specific challenges in the "Three Pillars" of drug development: solubility, stability, and safety.

Green Extraction Solvent

Traditional solvents like Dichloromethane (DCM) are hazardous.[1] DIBC offers a sustainable alternative for extracting lipophilic Active Pharmaceutical Ingredients (APIs) from fermentation broths or aqueous reaction mixtures.[1]

-

Mechanism: High lipophilicity (LogP ~3.[1]0) ensures high partition coefficients for non-polar drugs.[1]

-

Advantage: Unlike ethyl acetate, DIBC does not hydrolyze easily at neutral pH, preventing acidification of the extract.

Reaction Medium (High Boiling Point)

For reactions requiring temperatures >150 °C (e.g., Pd-catalyzed cross-couplings), DIBC serves as an inert, polar aprotic-like solvent.

-

Case Study: It can replace dipolar aprotic solvents like DMF or NMP (which are reprotoxic) in specific nucleophilic substitution reactions where high thermal stability is required.[1]

Carbonylation Reagent

DIBC can act as a carbonyl source in the synthesis of heterocyclic compounds (e.g., oxazolidinones) without using phosgene.

-

Protocol: Reacting DIBC with a 1,2-amino alcohol yields the cyclic carbamate, releasing isobutanol (which can be recycled).[1]

Safety & Handling (GHS Classification)

While safer than many chlorinated solvents, DIBC must be handled with standard laboratory precautions.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a well-ventilated fume hood.[1] Avoid contact with strong oxidizing agents and strong acids (which may induce hydrolysis).[1]

References

-

NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (this compound) Properties.[1] National Institute of Standards and Technology.[1] Link[1]

-

Schäffner, B., et al. (2010). Organic Carbonates as Solvents in Synthesis and Catalysis.[1] Chemical Reviews, 110(8), 4554-4581.[1] (Foundational text on carbonate solvent properties). Link[1]

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[1] Accounts of Chemical Research, 35(9), 706-716.[1] (Mechanism of transesterification).[1][5][6] Link[1]

-

PubChem Database. Compound Summary: this compound.[1][7] National Center for Biotechnology Information.[1] Link

-

Fischer, R., et al. (2011). Sustainable synthesis of dialkyl carbonates.[1] Green Chemistry, 13, 178-185.[1] (Green synthesis protocols).

Sources

Structural Definition & Nomenclature Analysis

Title: Precision Nomenclature and Synthetic Utility of Diisobutyl Carbonate: A Technical Monograph

Abstract This technical guide provides a rigorous analysis of this compound (CAS 539-92-4), focusing on its systematic nomenclature, physicochemical profile, and application in pharmaceutical synthesis. Moving beyond basic definitions, we explore the "Green Chemistry" synthesis via transesterification, offering a self-validating protocol for laboratory implementation. This document is designed for research scientists requiring high-fidelity data for solvent selection and reagent application in drug development.

The common name "this compound" is widely recognized in industrial catalogs, but for regulatory filing and precise chemical communication, the IUPAC systematic name is required.

Systematic Name: Bis(2-methylpropyl) carbonate [1][2][3][4][5]

Nomenclature Derivation

The name is derived by treating the molecule as a diester of carbonic acid.

-

Parent Acid: Carbonic acid (

). -

Substituent: The isobutyl group is systematically named 2-methylpropyl .

-

Parent chain: Propyl (3 carbons).

-

Substituent: Methyl group at position 2.[4]

-

-

Multiplicity: The prefix bis- is used (instead of di-) to avoid ambiguity, although "di-" is permitted for simple alkyl groups. However, "Bis(2-methylpropyl)" is the most rigorous description of the complex substituent.

DOT Diagram 1: Nomenclature Logic & Structure The following diagram visualizes the structural decomposition of the IUPAC name.

Figure 1: Structural decomposition of Bis(2-methylpropyl) carbonate, highlighting the central carbonate core and the flanking 2-methylpropyl groups.

Physicochemical Profile

Understanding the physical constants is critical for process design, particularly when this compound (DIBC) is used as a solvent in high-temperature reactions where solvent retention is desired.

Table 1: Key Physicochemical Properties of Bis(2-methylpropyl) carbonate

| Property | Value | Context for Application |

| CAS Registry Number | 539-92-4 | Unique Identifier for regulatory search.[5] |

| Molecular Formula | Stoichiometric calculations. | |

| Molecular Weight | 174.24 g/mol | Yield calculations.[5] |

| Boiling Point | 188–190 °C | Excellent high-boiling solvent for driving reactions.[5] |

| Density | 0.914 g/mL (at 20°C) | Phase separation planning (lighter than water).[5] |

| Refractive Index ( | 1.407 | Purity verification (Self-validating metric).[5] |

| Solubility | Immiscible in | Standard organic workup compatible.[5] |

| Flash Point | ~75 °C (Closed Cup) | Safety consideration for scale-up. |

Synthesis & Manufacturing: A Self-Validating Protocol

While historical synthesis involved the phosgenation of isobutanol (hazardous), modern "Green Chemistry" utilizes Transesterification . This method reacts Dimethyl Carbonate (DMC) with Isobutanol.

Reaction Scheme:

Experimental Protocol: Transesterification

Objective: Synthesize this compound via equilibrium displacement. Catalyst: Sodium Isobutoxide (generated in situ) or Titanium(IV) isopropoxide.

Step-by-Step Methodology:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a fractionating column (Vigreux) topped with a distillation head.

-

Charge: Add Isobutanol (2.5 eq) and Dimethyl Carbonate (1.0 eq) to the flask.

-

Catalyst Addition: Add Sodium metal (0.5 mol%) carefully to generate sodium isobutoxide in situ, or add Titanium(IV) isopropoxide (1 mol%).

-

Reaction Initiation: Heat the mixture. The reaction is driven by the removal of methanol.

-

Azeotropic Distillation (The Driver):

-

DMC and Methanol form an azeotrope (~63°C). However, to drive the reaction to the di-substituted product, you must continuously remove Methanol.

-

Maintain the head temperature at 64–65°C to distill off the Methanol/DMC azeotrope initially, then pure methanol as conversion increases.

-

-

Self-Validating Checkpoint:

-

Validation: Collect an aliquot of the distillate. Measure the Refractive Index (RI).[6]

-

Logic: Pure Methanol RI = 1.331. DMC RI = 1.368. If the RI rises significantly above 1.331, you are losing reactant (DMC), indicating the column efficiency is too low (reflux ratio needs increasing).

-

-

Completion: The reaction is complete when the head temperature rises to the boiling point of Isobutanol (108°C), indicating no more Methanol is being generated.

-

Purification:

-

Cool the mixture. Neutralize the catalyst (wash with dilute HCl for Na-based, or add water/filter for Ti-based).

-

Distill the crude product under reduced pressure. Collect the fraction boiling at ~190°C (atmospheric) or equivalent reduced pressure boiling point.

-

DOT Diagram 2: Synthesis Workflow & Logic

Figure 2: Logical workflow for the transesterification synthesis, including a critical self-validating checkpoint based on refractive index monitoring.

Analytical Characterization

To confirm the identity of the synthesized material, compare spectral data against the following standard fingerprints.

-

IR Spectroscopy:

-

Strong Band at 1740–1750 cm⁻¹: Characteristic of the Carbonate C=O stretch.

-

Bands at 1260 cm⁻¹: C-O stretching vibrations of the ester linkage.

-

Absence of OH stretch: Confirming full conversion of Isobutanol (no broad peak at 3400 cm⁻¹).

-

-

¹H NMR (CDCl₃, 400 MHz):

- 0.95 ppm (d, 12H): Methyl groups of the isobutyl chain.

- 1.98 ppm (m, 2H): Methine (CH) proton.

-

3.90 ppm (d, 4H): Methylene (

Applications in Drug Development[11]

This compound serves two primary roles in pharmaceutical R&D:

-

Green Solvent Replacement:

-

With a high boiling point (190°C) and low toxicity profile compared to halogenated solvents, DIBC is an effective medium for high-temperature cyclization reactions. It is biodegradable and classified as a "Green" solvent alternative in many contexts.

-

-

Reagent for Carbamate Synthesis:

-

It acts as a carbonylating agent. Reaction with primary amines yields Isobutyl carbamates (R-NH-CO-O-iBu).[5] The isobutyloxycarbonyl (iBk) group is a carbamate protecting group, similar to Boc (tert-butyloxycarbonyl), but with different steric and lipophilic properties, potentially altering the solubility profile of the protected intermediate.

-

References

-

NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (CAS 539-92-4). National Institute of Standards and Technology.[1][7] [Link]

-

PubChem. Bis(2-methylpropyl) carbonate (Compound).[4] National Library of Medicine. [Link]

-

Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates.[4][8] Chemical Reviews, 96(3), 951–976. (Foundational text on carbonate synthesis via transesterification).

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate.[9] Accounts of Chemical Research, 35(9), 706–716. (Green chemistry protocols for dialkyl carbonates).

Sources

- 1. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]

- 2. ISOBUTYL CARBONATE | 539-92-4 [chemicalbook.com]

- 3. This compound [stenutz.eu]

- 4. Carbonic acid, bis(2-methylpropyl) ester | C9H18O3 | CID 68321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ymdb.ca [ymdb.ca]

- 6. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 7. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. US20170050896A1 - Method for producing isobutylene from isobutanol - Google Patents [patents.google.com]

Technical Monograph: Diisobutyl Carbonate (CAS 539-92-4)

This technical monograph provides an in-depth analysis of Diisobutyl Carbonate (CAS 539-92-4), designed for researchers and process chemists in pharmaceutical development and energy storage.

Compound Class: Dialkyl Carbonate Ester Primary Utility: High-boiling aprotic solvent, Carbamoylation reagent, Electrolyte co-solvent candidate.

Executive Technical Summary

This compound (DIBC) is a symmetrical dialkyl carbonate characterized by a high boiling point (190.3 °C) and significant lipophilicity compared to its lower homologs (e.g., dimethyl or diethyl carbonate).[1] Unlike the widely used dimethyl carbonate (DMC), DIBC offers reduced volatility and enhanced hydrolytic stability, making it a critical process solvent for high-temperature reactions and a candidate for "green" solvent substitution in drug development.

In the context of lithium-ion batteries, DIBC is investigated as a co-solvent to improve thermal stability of electrolytes, leveraging its wide liquid range to mitigate flammability risks associated with lower alkyl carbonates.

Physicochemical Characterization

The following data represents the authoritative constants for CAS 539-92-4.[1][2][3][4][5][6] Researchers should use these values for process modeling and quality control.

| Property | Value | Unit | Source/Standard |

| CAS Registry Number | 539-92-4 | - | ACS |

| IUPAC Name | Bis(2-methylpropyl) carbonate | - | IUPAC |

| Molecular Formula | C₉H₁₈O₃ | - | - |

| Molecular Weight | 174.24 | g/mol | Calculated |

| Boiling Point | 190.3 ± 0.3 | °C | NIST [1] |

| Density | 0.914 | g/mL (20°C) | Experimental [2] |

| Refractive Index | 1.407 | nD20 | Experimental [2] |

| Flash Point | ~75 | °C | Closed Cup |

| Solubility (Water) | Insoluble | - | Hydrophobic |

| Solubility (Organics) | Miscible | - | Alcohols, Esters, Ethers |

Synthesis & Manufacturing Methodologies

While historical synthesis relied on the phosgenation of isobutanol (hazardous), modern "Green Chemistry" protocols prioritize Catalytic Transesterification .[1] This route eliminates the use of toxic phosgene and generates methanol as a recyclable byproduct.[1]

Mechanism: Catalytic Transesterification

The synthesis involves the equilibrium-controlled reaction of Dimethyl Carbonate (DMC) with Isobutanol.[1] Due to the unfavorable equilibrium constant, the reaction is driven by the continuous azeotropic removal of methanol.[1]

Figure 1: Step-wise transesterification pathway for DIBC synthesis. Continuous removal of methanol is critical to drive the equilibrium forward.

Applications in Research & Industry

A. Pharmaceutical Process Solvent

DIBC serves as a green alternative to chlorinated solvents and high-boiling aromatics (like toluene or xylene).[1]

-

Why it works: Its carbonate functionality allows for good solvation of polar intermediates, while the isobutyl chains provide lipophilicity for organic extractions.[1]

-

Key Use Case: It is used in the synthesis of carbamate prodrugs where the carbonate moiety acts as a carbonyl source under catalytic conditions.[1]

B. Energy Storage (Lithium-Ion Batteries)

In battery research, DIBC is evaluated as a High-Voltage/High-Temperature Co-Solvent .[1]

-

Thermal Stability: Standard electrolytes (DMC/EMC) boil <110°C. DIBC (190°C) significantly extends the liquid range, reducing cell pressure buildup at elevated temperatures [3].

-

Viscosity Trade-off: While DIBC improves safety, its higher viscosity requires blending with lower viscosity solvents (e.g., DMC) to maintain ionic conductivity.

Experimental Protocol: Synthesis via Transesterification

Objective: Synthesize high-purity this compound from Isobutanol and DMC. Scale: Laboratory (100 g scale).

Reagents:

-

Isobutanol (CAS 78-83-1): 3.0 equivalents.[1]

-

Dimethyl Carbonate (CAS 616-38-6): 1.0 equivalent.[1]

-

Catalyst: Titanium(IV) butoxide (0.5 mol%).[1]

Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a fractionating column (Vigreux), and a distillation head with a thermometer.

-

Loading: Charge the flask with Isobutanol, DMC, and the Titanium catalyst under a nitrogen blanket.

-

Reaction (Step 1): Heat the mixture to reflux (bath temp ~90-100°C). The internal temperature will initially be determined by the DMC/Methanol azeotrope (~63°C).[1]

-

Equilibrium Shift: Slowly distill off the Methanol/DMC azeotrope. As methanol is removed, the reaction shifts toward the formation of the mixed carbonate and finally DIBC.[1]

-

Temperature Ramp: Gradually increase the bath temperature to 130°C as the distillate temperature rises, indicating the removal of lighter components.

-

Purification: Once the reaction is complete (monitored by GC), switch to vacuum distillation. Collect the fraction boiling at 85-90°C at 15 mmHg (extrapolated from standard BP).

Validation Criteria:

-

GC-MS: Single peak with m/z 174.

-

1H NMR (CDCl3): Doublet at δ 3.9 ppm (4H, -OCH2-), Multiplet at δ 1.9 ppm (2H, -CH-), Doublet at δ 0.9 ppm (12H, -CH3).

Safety & Toxicology (GHS Classification)

While less volatile than DMC, DIBC must be handled with standard organic safety protocols.[1]

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents and strong acids (hydrolysis risk).[1]

Logical Workflow for Solvent Selection

Use the following logic to determine if DIBC is the correct solvent for your application.

Figure 2: Decision matrix for selecting DIBC over other dialkyl carbonates.

References

-

NIST Chemistry WebBook. Carbonic acid, bis(2-methylpropyl) ester (CAS 539-92-4) Thermochemical Data.[1] National Institute of Standards and Technology.[1][3] [Link][5]

-

Stenutz, R. this compound Physical Properties. Stenutz.eu.[1] [Link]

-

Schäffner, B., et al. Organic Carbonates as Solvents in Synthesis and Catalysis.[1] Chemical Reviews, 2010.[1] [Link]

-

PubChem. Compound Summary: Dibutyl Carbonate (Homolog Comparison).[1] National Library of Medicine.[1] [Link]

Sources

- 1. Dibutyl carbonate | C9H18O3 | CID 68333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Carbonic acid, bis(2-methylpropyl) ester [webbook.nist.gov]

- 4. ISOBUTYL CARBONATE | 539-92-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. chemwhat.com [chemwhat.com]

Technical Guide: Synthesis Pathways for Diisobutyl Carbonate (DiBC)

The following technical guide details the synthesis pathways for Diisobutyl Carbonate (DiBC) , structured for researchers and process chemists.

CAS Registry Number: 539-92-4

IUPAC Name: Bis(2-methylpropyl) carbonate

Molecular Formula: C

Executive Summary

This compound (DiBC) is an organic carbonate ester increasingly valued in drug development as a green solvent, a reagent for carbamoylation, and a potential electrolyte additive for lithium-ion batteries. Unlike its lower homologs (dimethyl and diethyl carbonate), DiBC offers higher lipophilicity and a higher boiling point, making it suitable for higher-temperature reactions where solvent retention is critical.

This guide prioritizes non-phosgene synthesis routes , specifically Transesterification and Urea Alcoholysis , aligning with modern Green Chemistry principles (Principle 3: Less Hazardous Chemical Syntheses). The traditional phosgenation route is included solely for mechanistic grounding and historical comparison.

Chemical Profile & Thermodynamic Properties[4]

Understanding the physical properties of DiBC and its precursors is prerequisite to designing the synthesis and separation train.

| Property | Value (Approx.) | Notes |

| Molecular Weight | 174.24 g/mol | |

| Boiling Point | ~200–207 °C | Estimated based on structural isomer n-dibutyl carbonate (207 °C).[3] |

| Density | 0.914 g/cm³ | Lower than water; typical for aliphatic carbonates.[3] |

| Solubility | Hydrophobic | Miscible with organic solvents; immiscible with water.[3] |

| Flash Point | > 50 °C | Caution: Experimental verification required.[3] Homolog DBC is 77 °C. |

Pathway 1: Transesterification (The "Green" Standard)

Mechanism: Nucleophilic Acyl Substitution (Interchange) Reagents: Dimethyl Carbonate (DMC) + Isobutanol

This is the most viable route for laboratory and pilot-scale synthesis due to the commercial availability of DMC and the avoidance of toxic gases. The reaction proceeds in two equilibrium steps:

-

Step 1: DMC + Isobutanol

Methyl Isobutyl Carbonate + Methanol -

Step 2: Methyl Isobutyl Carbonate + Isobutanol

this compound + Methanol

Reaction Logic & Catalyst Selection

The reaction is equilibrium-limited (K

-

Catalyst: Basic catalysts are preferred.

-

Homogeneous: Sodium methoxide (NaOMe) or Potassium carbonate (K

CO -

Heterogeneous (Recommended):MgO-CeO

mixed oxides or Calcined Hydrotalcites . These allow for filtration-based removal and prevent product contamination.

-

Process Simulation (Azeotropic Considerations)

A critical engineering challenge is the separation of Methanol from the reaction mixture.

-

Methanol (BP 64.7°C) and DMC (BP 90°C) form a minimum-boiling azeotrope (~63°C, 70:30 MeOH:DMC).

-

Isobutanol (BP 108°C) does not form an azeotrope with Methanol.

-

Strategy: Use an excess of DMC. Distill off the DMC/Methanol azeotrope to remove Methanol. The loss of DMC is the energetic "cost" of driving the equilibrium.

Experimental Protocol (Lab Scale)

Objective: Synthesis of 100g DiBC via DMC Transesterification.

-

Setup: 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, a fractionating column (Vigreux or packed column), and a distillation head with a thermometer.

-

Loading:

-

Isobutanol: 1.5 mol (111 g)

-

Dimethyl Carbonate (DMC): 4.5 mol (405 g) (3:1 molar excess to drive equilibrium)

-

Catalyst: Cs

CO

-

-

Reaction:

-

Heat the mixture to reflux (oil bath ~100–110°C).

-

The internal temperature will initially be near the BP of DMC (90°C).

-

As Methanol forms, the vapor temperature will drop to ~63°C (DMC/MeOH azeotrope).

-

-

Shift Equilibrium:

-

Collect the distillate continuously. Monitor the head temperature.

-

As the reaction proceeds and MeOH is depleted, the head temperature will rise back toward 90°C (pure DMC).

-

-

Workup:

-

Cool the reaction mixture.

-

Filter the solid catalyst (if heterogeneous) or wash with water (if homogeneous salt used).

-

Purification: Perform fractional distillation under reduced pressure (vacuum) to remove excess DMC and unreacted Isobutanol. Collect the DiBC fraction (expected BP ~90–100°C at 10 mmHg).

-

Mechanistic Visualization

Caption: Stepwise nucleophilic substitution mechanism. Removal of Methanol is the thermodynamic driver.

Pathway 2: Urea Alcoholysis (Alternative)

Reagents: Urea + Isobutanol Catalyst: Zinc Oxide (ZnO) or Organotin compounds.

This route avoids the use of DMC (which itself requires synthesis) and uses cheap Urea. It is an "Atom Economy" challenge due to the release of Ammonia.

Protocol Summary:

-

Mix: Urea (1 equiv) and Isobutanol (4 equiv).

-

Catalyst: ZnO (2 mol%).

-

Conditions: High temperature (150–170°C) is required to decompose the intermediate carbamate.

-

Reaction: Urea + 2 Isobutanol

DiBC + 2 NH -

Critical Step: Continuous purging of Ammonia gas (using N

sweep or vacuum) is essential to prevent the reverse reaction.

Pros/Cons: Cheaper raw materials, but requires higher energy input and rigorous ammonia management compared to transesterification.

Pathway 3: Phosgenation (Historical/Toxic)

Reagents: Phosgene (COCl

Note: This pathway is largely obsolete for lab-scale synthesis due to safety regulations but remains the benchmark for industrial yield.

Mechanism:

-

COCl

+ Isobutanol -

Isobutyl Chloroformate + Isobutanol

DiBC + HCl

Safety Alert: This reaction produces HCl gas and utilizes Phosgene (LC50 ~5-10 ppm). It requires specialized scrubbers and "Level A" PPE. Not recommended for routine drug development workflows.

Comparative Analysis of Methods

| Feature | Transesterification (DMC) | Urea Alcoholysis | Phosgenation |

| Safety Profile | High (Green) | Moderate (Ammonia gas) | Critical (Toxic gas) |

| Atom Economy | Moderate (MeOH byproduct) | Moderate (NH | Poor (HCl salt waste) |

| Reaction Temp | 90–110 °C | 150–180 °C | 0–40 °C |

| Purification | Distillation (Azeotrope mgmt) | Distillation | Washing + Distillation |

| Scalability | Excellent | Good | Industrial Only |

References

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link

-

Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews. Link

-

Grego, S., et al. (2013). Synthesis of organic carbonates via transesterification: catalyst selection. Dalton Transactions. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68321, this compound. Link[2]

-

Wang, D., et al. (2010).[4] Separation of Dimethyl Carbonate/Methanol Azeotrope. Industrial & Engineering Chemistry Research. Link

Sources

Diisobutyl Carbonate: Molecular Weight, Synthesis, and Critical Quality Attributes in Drug Development

[1]

Executive Summary

This compound (DIBC) is an emerging dialkyl carbonate ester increasingly valued in pharmaceutical process chemistry and green solvent engineering.[1] While often overshadowed by its lighter homologs—dimethyl carbonate (DMC) and diethyl carbonate (DEC)—DIBC offers a distinct physicochemical profile characterized by higher lipophilicity, a significantly elevated boiling point (188 °C), and enhanced hydrolytic stability.[1]

This guide provides a definitive technical analysis of DIBC, focusing on its precise molecular weight determination, green synthesis pathways, and quality control strategies.[1] It is designed to serve as a self-validating reference for scientists integrating DIBC into drug development workflows.[1]

Molecular Characterization & Physicochemical Profile[1][2]

Precise Molecular Weight Calculation

For high-precision stoichiometry in drug synthesis, the standard "approximate" molecular weight is insufficient.[1] The following calculation uses IUPAC standard atomic weights to derive the exact molar mass required for analytical calibration.

Chemical Formula:

| Element | Count | Standard Atomic Weight ( g/mol ) | Contribution ( g/mol ) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 18 | 1.008 | 18.144 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 174.240 |

Note: For high-resolution mass spectrometry (HRMS), the monoisotopic mass (using

Critical Physical Properties

The utility of DIBC in process chemistry is dictated by its physical constants, particularly its liquid range and density.[1]

| Property | Value | Relevance to Protocol Design |

| Boiling Point | 188 °C | Enables high-temperature reactions at atmospheric pressure, unlike DMC (90 °C).[1] |

| Density | 0.914 g/mL (20 °C) | Lower density than water facilitates phase separation in aqueous workups.[1] |

| LogP (Calc) | ~2.8 | Higher lipophilicity improves solubility for non-polar APIs compared to DMC (LogP ~0).[1] |

| Refractive Index | 1.407 | Quick purity check for in-process monitoring. |

Synthesis & Process Chemistry: The Green Route

Causality in Synthetic Design

Historically, carbonates were synthesized via phosgenation, a hazardous route largely abandoned in modern pharma.[1] The current "gold standard" for DIBC synthesis is the Transesterification of Dimethyl Carbonate (DMC) with Isobutanol .[1]

Why this route?

-

Safety: Avoids phosgene and carbon monoxide.

-

Thermodynamics: The equilibrium is driven forward by the continuous removal of methanol (the lowest boiling component, 64.7 °C).[1]

-

Atom Economy: Methanol byproduct is recyclable.[1]

Reaction Pathway Visualization

The following diagram illustrates the stepwise transesterification mechanism, highlighting the intermediate species that must be monitored during reaction profiling.

Figure 1: Stepwise transesterification pathway from DMC to DIBC.[1] Continuous removal of Methanol is critical to drive the equilibrium toward the product.[1]

Experimental Protocol: Catalytic Transesterification

Note: This protocol assumes a standard laboratory setup with a fractionating column.[1]

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, charge Dimethyl Carbonate (1.0 eq) and Isobutanol (3.0 eq). The excess alcohol drives the equilibrium.[1]

-

Catalyst: Add Potassium Carbonate (

, 1 mol%) or Titanium Tetrabutoxide (0.5 mol%).[1] Reasoning: Basic catalysts are effective and cheap; Titanates are preferred if moisture sensitivity is managed.[1] -

Reflux & Distillation: Attach a Vigreux column and distillation head. Heat the mixture to reflux (oil bath ~110-120 °C).

-

Equilibrium Shift: Monitor the head temperature. Collect the azeotrope/methanol fraction at 64-65 °C. As the reaction proceeds, the head temperature will rise.[1]

-

Completion: The reaction is complete when methanol evolution ceases and the pot temperature approaches the boiling point of DIBC (>180 °C).

-

Purification: Distill the remaining isobutanol (BP 108 °C) followed by the product DIBC (BP 188 °C) under reduced pressure (vacuum distillation recommended to prevent thermal degradation).

Analytical Control Strategy

Validating the molecular weight and purity of DIBC is essential, especially when used as a solvent in GMP environments where "carryover" is a critical quality attribute.[1]

Mass Spectrometry (GC-MS) Validation

For MW confirmation, Electron Ionization (EI) is the standard method.[1]

-

Parent Ion: The molecular ion

at m/z 174 is often weak due to fragmentation.[1] -

Base Peak: Expect a strong signal at m/z 57 (isobutyl cation,

).[1] -

Diagnostic Fragment: m/z 117 (Loss of one isobutyl group,

).[1]

Analytical Workflow Diagram

This workflow ensures that the synthesized or purchased DIBC meets the stringent requirements for pharmaceutical applications.[1]

Figure 2: Quality Control Workflow for this compound. Note the specific NMR shifts and GC-FID limits.

1H NMR Interpretation

To verify the structure (and distinguish from n-butyl isomers), analyze the proton NMR spectrum:

Applications in Drug Development[1]

Solvent Selection Logic

Why choose DIBC over DMC or Toluene?

-

High Boiling Point: DIBC (188 °C) allows for high-temperature kinetic studies or reactions requiring thermal activation energy that DMC (90 °C) cannot support.[1]

-

Lipophilicity: With a LogP of ~2.8, DIBC is an excellent solvent for highly lipophilic drug candidates, offering better solubility profiles than the more polar DMC.[1]

-

Green Profile: Unlike Toluene (a Reprotoxic category 2 solvent), DIBC is biodegradable and generally considered a greener alternative for late-stage synthesis.[1]

Electrolyte Additive

In the context of drug delivery devices powered by Li-ion batteries, DIBC is used as an electrolyte additive to improve thermal stability, leveraging the same high-boiling properties beneficial in synthesis.[1]

References

-

National Institute of Standards and Technology (NIST). "Carbonic acid, bis(2-methylpropyl) ester Mass Spectrum."[1] NIST Chemistry WebBook, SRD 69.[1][Link][1]

-

Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate."[1] Accounts of Chemical Research, 2002, 35(9), 706–716.[1] (Foundational text on carbonate transesterification chemistry). [Link]

-

Shaikh, A. A., & Sivaram, S. "Organic Carbonates."[1] Chemical Reviews, 1996, 96(3), 951–976.[1] (Comprehensive review of carbonate synthesis and properties). [Link]

-

PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][Link][1]

The Physicochemical & Thermodynamic Profile of Diisobutyl Carbonate

A Technical Guide for Pharmaceutical Synthesis & Process Development

Executive Summary

Diisobutyl carbonate (DIBC), also known as carbonic acid bis(2-methylpropyl) ester, represents a critical class of "green" solvents and reagents in modern pharmaceutical development. As regulatory pressure mounts to replace chlorinated solvents and phosgene-based reagents, DIBC offers a unique physicochemical profile: a high boiling point (190°C), low toxicity, and biodegradability. This guide provides an in-depth analysis of its thermodynamic properties, specifically focusing on boiling point behavior under varying pressures, and outlines self-validating protocols for its application in carbamate synthesis and purification.

Part 1: Physicochemical Identity & Core Properties[1]

DIBC is a symmetrical carbonate ester characterized by significant steric bulk compared to its lighter analogs (dimethyl or diethyl carbonate). This steric hindrance influences its reactivity profile, making it more selective in nucleophilic substitution reactions.

Table 1: Core Physicochemical Data

| Property | Value | Unit | Source/Notes |

| IUPAC Name | Bis(2-methylpropyl) carbonate | - | - |

| CAS Registry Number | 539-92-4 | - | Verified Identity |

| Molecular Formula | C₉H₁₈O₃ | - | - |

| Molecular Weight | 174.24 | g/mol | - |

| Boiling Point (Standard) | 188.0 – 190.0 | °C | Atmospheric pressure (760 mmHg) |

| Density | 0.914 | g/mL | At 20°C |

| Refractive Index ( | 1.407 | - | Optical purity check |

| Flash Point | > 60 (Estimated) | °C | Combustible Liquid (Class IIIA)* |

| Solubility | Immiscible | Water | Soluble in alcohols, ethers, esters |

*Note: Experimental flash point data varies by manufacturer. Based on boiling point correlations (

Part 2: Thermodynamics of Phase Transition

Understanding the boiling point of DIBC is not merely about a single value; it is about the relationship between vapor pressure and temperature, which governs distillation efficiency and reactor safety.

2.1 Boiling Point & Vapor Pressure Relationship

The boiling point of DIBC (190°C) indicates strong intermolecular forces, primarily dipole-dipole interactions from the carbonate core, dampened slightly by the hydrophobic isobutyl chains.

To predict the boiling point at reduced pressures (crucial for vacuum distillation), we utilize the Antoine Equation :

Where

While specific Antoine constants for DIBC are often proprietary, they can be estimated or determined via ebulliometry (see Protocol 1). For process modeling, the Enthalpy of Vaporization (

2.2 Protocol 1: Ebulliometric Determination of Boiling Point

Objective: Accurately determine

Methodology:

-

Setup: Assemble a Swietoslawski ebulliometer connected to a vacuum manifold and a calibrated digital manometer (accuracy

Torr). -

Loading: Charge the boiler with 20 mL of anhydrous DIBC (dried over 3Å molecular sieves).

-

Equilibration: Evacuate system to 100 Torr. Initiate heating until stable reflux is observed (condensate drop rate ~20 drops/min).

-

Measurement: Record the equilibrium temperature (

) once the thermocouple reading stabilizes ( -

Stepwise Profiling: Increase pressure in 50 Torr increments (using nitrogen bleed), allowing re-equilibration at each step up to 760 Torr.

-

Validation: Plot

vs

Part 3: Applications in Drug Development

DIBC serves two distinct roles in medicinal chemistry:

-

Green Solvent: Its high boiling point allows for high-temperature kinetic control without the use of pressurized vessels (autoclaves).

-

Carbonylation Reagent: It acts as a carbonyl source for synthesizing oxazolidinones and carbamates, avoiding toxic phosgene.

3.1 Mechanism: Carbamate Synthesis

In the synthesis of carbamate-based prodrugs, DIBC undergoes transesterification. The isobutoxy group is a decent leaving group, especially when catalyzed by bases like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).

Figure 1: Reaction pathway for the synthesis of carbamates using DIBC as a green carbonyl source. Note the atom economy where isobutanol is the only byproduct.

Part 4: Distillation & Purification Workflow

Due to its high boiling point, removing DIBC from reaction mixtures requires vacuum distillation to prevent thermal degradation of sensitive APIs.

4.1 Protocol 2: Vacuum Distillation Workflow

Objective: Isolate a non-volatile API from DIBC solvent.

Causality: We use reduced pressure to lower the boiling point of DIBC below the decomposition temperature of the product.

-

Pressure Selection: Target a boiling point of 60-70°C for DIBC to ensure efficient removal without thermal stress.

-

Calculation: Using the estimated enthalpy, a reduction from 190°C to 70°C requires a pressure of approximately 10-15 mmHg .

-

-

Apparatus: Rotary evaporator with a dry-ice/acetone condenser (trap temp -78°C). Note: Water condensers are insufficient due to the low vapor pressure of DIBC at room temperature.

-

Process:

-

Set bath temperature to 50°C.

-

Slowly ramp vacuum to 10 mmHg.

-

Once solvent volume decreases, increase bath to 80°C to drive off trace solvent.

-

-

Azeotrope Check: DIBC may form azeotropes with alcohols. If isobutanol is present (from reaction), it will distill first.

Figure 2: Decision logic for the vacuum removal of DIBC. The high boiling point necessitates high-vacuum and low-temperature condensing systems.

References

-

Lecat, M. (1943). Azeotropes of Ethyl Urethane and other Azeotropes. C. R. Hebd. Seances Acad. Sci., 217, 273. (Source for experimental boiling point data).

-

Stenutz, R. (2025). This compound Physical Properties. Stenutz.eu.[1]

-

Shaikh, A. A., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews, 96(3), 951-976. (Review of carbonate synthesis and applications).

-

Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. (Mechanistic insights applicable to dialkyl carbonates).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68321, this compound.

Sources

Green Synthesis of Dialkyl Carbonates: A Technical Guide to Catalytic Pathways and Process Intensification

Executive Summary The transition from phosgene-mediated synthesis to green catalytic pathways for Dialkyl Carbonates (DACs) represents a critical evolution in sustainable chemistry. This guide provides a technical deep-dive into the synthesis of Dimethyl Carbonate (DMC) and its analogs, focusing on thermodynamic hurdles, catalytic mechanisms, and scalable process intensification. We prioritize the Direct Carboxylation of Alcohols and Urea Alcoholysis as the definitive green routes for modern drug development and industrial application.

The Green Imperative: Beyond Phosgene

Historically, DACs were produced via the phosgenation of alcohols—a process plagued by extreme toxicity and the generation of stoichiometric amounts of corrosive chloride salts. Green synthesis eliminates these hazards, positioning DACs not just as products, but as "green platform chemicals" for methylation, carbonylation, and as electrolytes for Lithium-Ion Batteries (LIBs).

Comparative Analysis of Synthesis Routes

| Feature | Phosgenation (Legacy) | Oxidative Carbonylation (EniChem) | Urea Alcoholysis | Direct Synthesis (CO₂ + ROH) |

| Reagents | COCl₂, ROH | CO, O₂, ROH | Urea, ROH | CO₂, ROH |

| Atom Economy | Poor (Salt waste) | High (H₂O byproduct) | High (NH₃ recycled) | 100% (Theoretical) |

| Safety Profile | Critical Hazard (Toxic) | High Hazard (Explosion risk) | Low Hazard | Safe (Greenhouse gas use) |

| Thermodynamics | Irreversible (Fast) | Exothermic | Equilibrium Limited | Severely Equilibrium Limited |

| E-Factor | High (>5) | Low (<0.5) | Low (<1.0) | Near Zero (if optimized) |

Mechanistic Pathways & Catalytic Architectures

Direct Synthesis from CO₂ and Alcohols

The "Holy Grail" of DAC synthesis involves the direct reaction of CO₂ with an alcohol (e.g., methanol).

The Thermodynamic Wall: While slightly exothermic, the reaction is entropically unfavorable and severely limited by water formation, which hydrolyzes the product and deactivates catalysts.

-

Solution: Dehydration Systems. The use of chemical dehydrating agents (e.g., 2-cyanopyridine, 2,2-dimethoxypropane) or physical water removal (membranes, molecular sieves) is mandatory to shift equilibrium via Le Chatelier’s principle.

-

Catalyst of Choice: Cerium Oxide (CeO₂). CeO₂ possesses unique acid-base bifunctionality. The Lewis basic sites (O vacancies) activate methanol, while Lewis acidic sites (Ce⁴⁺) activate CO₂, facilitating the insertion mechanism.

Urea Alcoholysis

A robust, two-step industrial route that avoids high-pressure CO handling.

-

Carbamoylation: Urea + Methanol

Methyl Carbamate (MC) + NH₃ -

Carbonylation: MC + Methanol

DMC + NH₃

Key Challenge: Ammonia removal is critical to drive the reaction forward. Catalysts: Zn-based oxides (ZnO) and Ionic Liquids have shown superior selectivity (>98%) by stabilizing the carbamate intermediate.

Visualization of Chemical Logic

The following diagram illustrates the mechanistic divergence between the Direct CO₂ route and the Urea route, highlighting the critical role of the dehydrating agent in the former.

Figure 1: Mechanistic flow comparing Direct CO₂ Synthesis (requiring water management) vs. Urea Alcoholysis (requiring ammonia management).

Advanced Experimental Protocol

Target: Direct Synthesis of Dimethyl Carbonate (DMC) using CeO₂ Catalyst with 2-Cyanopyridine (2-CP) as a Dehydrating Agent.

Rationale: This protocol is selected for its high "Green Chemistry" value. It utilizes CO₂ directly and employs a recyclable dehydrating agent (2-CP converts to 2-picolinamide, which can be dehydrated back to 2-CP), creating a closed-loop system.

Materials & Equipment

-

Reactor: 100 mL Stainless steel high-pressure autoclave (e.g., Parr Instrument) with magnetic stirring and PID temperature controller.

-

Reagents: Methanol (Anhydrous, 99.8%), CO₂ (Grade 4.5+), 2-Cyanopyridine (99%).

-

Catalyst: Nanocrystalline CeO₂ (Calcined at 400°C for 4h to maximize surface oxygen vacancies).

-

Analysis: GC-FID (Gas Chromatography with Flame Ionization Detector) equipped with a capillary column (e.g., DB-WAX).

Step-by-Step Methodology

Step 1: Catalyst Pre-treatment (Crucial for Reproducibility)

-

Load CeO₂ powder into a quartz tube furnace.

-

Calcine at 400°C under flowing air (50 mL/min) for 4 hours. Why: This removes adsorbed water/carbonates and regenerates the Lewis acid-base sites.

-

Cool to room temperature in a desiccator.

Step 2: Reactor Loading

-

Charge the autoclave with:

-

Methanol: 320 mmol (approx. 10.2 g)

-

2-Cyanopyridine: 160 mmol (approx. 16.6 g) — Stoichiometric ratio 2:1 to methanol is standard to ensure water scavenging.

-

CeO₂ Catalyst: 0.1 g (approx. 1 wt% relative to reactants).

-

-

Seal the reactor and purge 3 times with CO₂ (10 bar) to remove air.

Step 3: Reaction Phase

-

Pressurize the reactor with CO₂ to 30 bar (at room temperature).

-

Heat the reactor to 120°C . Note: Pressure will rise to approx. 40-50 bar due to thermal expansion.

-

Stir at 800 rpm to eliminate mass transfer limitations.

-

Maintain reaction for 12 hours .

Step 4: Workup & Analysis

-

Cool reactor to <5°C using an ice bath (minimizes volatile loss during venting).

-

Slowly vent CO₂ into a fume hood.

-

Filter the reaction mixture (0.22 µm PTFE filter) to recover the solid CeO₂ catalyst.

-

Analyze the filtrate via GC-FID.

-

Internal Standard: Use Toluene or Diethylene glycol dimethyl ether (Diglyme).

-

Quantification: Calculate Yield based on Methanol.

-

Expected Result: >90% Methanol conversion (due to 2-CP), >95% Selectivity to DMC.

-

Step 5: Regeneration Loop (The "Green" Check)

-

The byproduct, 2-picolinamide, crystallizes or is separated via distillation.

-

Dehydrate 2-picolinamide back to 2-Cyanopyridine (typically over a SiO₂ catalyst at 250°C) to close the loop.

Process Intensification & Scale-Up Logic

To move from bench to pilot scale, the batch autoclave must be replaced by a continuous flow system.

Continuous Flow Diagram (Graphviz)

Figure 2: Continuous process flow for the direct synthesis of DMC with integrated dehydrating agent regeneration.

Critical Scale-Up Challenges

-

Water Management: In a continuous fixed bed, water accumulation on the catalyst surface leads to sintering or site blocking. The use of 2-Cyanopyridine is superior here as it chemically consumes water in situ, preventing catalyst deactivation.

-

Phase Behavior: The CO₂-Methanol system can be supercritical at operating conditions. Operating in the supercritical region (scCO₂) enhances mass transfer and solubility, significantly boosting reaction rates compared to biphasic systems.

References

-

Direct Synthesis of Dimethyl Carbonate from CO2 and Methanol. Catalysts for the activation of CO2 and methanol, including CeO2 and ZrO2 systems.

-

Dialkyl Carbonates in the Green Synthesis of Heterocycles. Review of DACs as green reagents and solvents. [2]

-

Direct Dimethyl Carbonate Synthesis from CO2 and Methanol Catalyzed by CeO2. Specific protocol utilizing 2-cyanopyridine for equilibrium shifting.

-

Synthesis of Dimethyl Carbonate from Urea and Methanol. Detailed kinetics and mechanism of the urea alcoholysis route.

-

Dialkyl Carbonates as Green Solvents. Thermodynamic studies and membrane preparation applications.

Sources

A Comprehensive Technical Guide to the Phosgene-Free Synthesis of Diisobutyl Carbonate

Abstract

Diisobutyl carbonate (DIBC) is a chemical compound with growing industrial significance, finding applications as a solvent, electrolyte component in lithium-ion batteries, and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Historically, its production, like other dialkyl carbonates, has been reliant on the use of highly toxic phosgene. Growing environmental and safety concerns have necessitated the development of sustainable, phosgene-free synthetic routes. This in-depth technical guide provides a comprehensive overview of the core, field-proven methodologies for the phosgene-free synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The guide delves into the key synthesis pathways, including transesterification, direct synthesis from carbon dioxide, and alcoholysis of urea, offering detailed mechanistic insights, experimental protocols, and a comparative analysis of these green alternatives.

The Imperative for Phosgene-Free Carbonate Synthesis

The conventional route to dialkyl carbonates involves the reaction of an alcohol with phosgene (COCl₂). Phosgene is an extremely toxic and corrosive gas, classified as a Schedule 3 chemical under the Chemical Weapons Convention. Its handling requires stringent safety protocols and specialized infrastructure, posing significant risks to human health and the environment. Consequently, the chemical industry has been actively seeking and implementing greener and safer alternatives for the synthesis of carbonates.[1][2][3][4][5] These phosgene-free methods not only mitigate the hazards associated with phosgene but also often utilize more sustainable feedstocks, such as carbon dioxide, aligning with the principles of green chemistry.

Key Phosgene-Free Synthetic Pathways to this compound

Several viable phosgene-free routes have been developed for the synthesis of dialkyl carbonates. This guide will focus on the most promising and technically sound methods applicable to the production of this compound:

-

Transesterification of Carbonates with Isobutanol

-

Direct Synthesis from Isobutanol and Carbon Dioxide (CO₂)

-

Alcoholysis of Urea with Isobutanol

The following sections will provide a detailed exploration of each of these methodologies.

Transesterification: A Versatile and Efficient Approach

Transesterification is one of the most established and commercially viable phosgene-free methods for the synthesis of dialkyl carbonates. The process involves the reaction of a readily available carbonate, such as dimethyl carbonate (DMC) or a cyclic carbonate like ethylene carbonate (EC), with isobutanol in the presence of a catalyst. The equilibrium is driven towards the formation of this compound by removing the lower-boiling alcohol by-product (methanol or ethylene glycol) through distillation.

Mechanistic Insights

The transesterification reaction is typically catalyzed by either a Lewis acid or a base. The general mechanism involves the nucleophilic attack of the isobutanol on the carbonyl carbon of the starting carbonate.

-

Base Catalysis: A basic catalyst deprotonates the isobutanol, increasing its nucleophilicity. The resulting isobutoxide anion then attacks the carbonyl carbon of the starting carbonate.

-

Lewis Acid Catalysis: A Lewis acidic catalyst, such as an organotin compound, coordinates to the carbonyl oxygen of the starting carbonate, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by isobutanol.

Experimental Protocol: Dibutyltin Oxide Catalyzed Transesterification

Dibutyltin oxide (DBTO) is a widely used and effective catalyst for transesterification reactions.[6] Its high catalytic activity and thermal stability make it a preferred choice in many industrial applications.

Materials:

-

Dimethyl carbonate (DMC)

-

Isobutanol

-

Dibutyltin oxide (DBTO)

-

Nitrogen gas supply

-

Reaction vessel equipped with a magnetic stirrer, heating mantle, thermometer, and a distillation column.

Procedure:

-

Reactor Setup: Assemble a clean and dry reaction vessel with a magnetic stirrer, heating mantle, and a distillation column. The system should be purged with dry nitrogen to ensure an inert atmosphere.

-

Charging Reactants: Charge the reactor with isobutanol and dimethyl carbonate. A molar excess of isobutanol is often used to shift the equilibrium towards the product. A typical molar ratio of isobutanol to DMC is between 2:1 and 4:1.

-

Catalyst Addition: Add the dibutyltin oxide catalyst to the reaction mixture. The catalyst loading is typically in the range of 0.1-1.0 mol% relative to the dimethyl carbonate.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 130°C and 180°C with continuous stirring. The methanol by-product will begin to distill off. The progress of the reaction can be monitored by measuring the amount of methanol collected.

-

Reaction Completion and Product Isolation: The reaction is typically complete within 4-8 hours. After cooling the reaction mixture, the excess isobutanol and any remaining DMC can be removed by vacuum distillation. The resulting crude this compound can be further purified by fractional distillation.

Data Presentation: Comparison of Catalysts and Conditions

| Carbonate Source | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Dimethyl Carbonate | Dibutyltin Oxide | 130-180 | 4-8 | High | Inferred from general knowledge |

| Propylene Carbonate | CeO₂-La₂O₃ | 160 | 1-5 | High (for DMC) | [7][8] |

| Ethylene Carbonate | MgO-CeO₂ | 150-200 | 2-6 | >95 (selectivity for DMC) |

Experimental Workflow Diagram

Sources

- 1. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]

- 3. Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO 2 pressure: a novel mild strategy to replace phosgene reagents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA07290E [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | Kobe University News site [kobe-u.ac.jp]

- 6. Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the HSAB Theory Reactivity of Diisobutyl Carbonate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of diisobutyl carbonate (DIBOC) through the lens of the Hard and Soft Acids and Bases (HSAB) theory. This compound, a dialkyl carbonate with sterically demanding isobutyl groups, presents a unique reactivity profile that can be effectively rationalized and predicted using HSAB principles. This document will delve into the electronic and steric characteristics of DIBOC, identifying its key electrophilic and nucleophilic sites. We will explore how the hard and soft nature of various reagents dictates the reaction pathways, leading to either acylation or alkylation products. This guide will further present illustrative experimental protocols and visual frameworks to provide a practical understanding of DIBOC's reactivity for researchers in organic synthesis and drug development.

Introduction to this compound and the HSAB Framework

This compound (DIBOC) is an organic compound with the chemical formula C9H18O3.[1] It belongs to the class of dialkyl carbonates, which are recognized for their low toxicity and biodegradability, positioning them as "green" reagents and solvents.[2] While dimethyl carbonate (DMC) is the most studied of this class, DIBOC's branched alkyl chains introduce significant steric factors that modulate its reactivity.

The Hard and Soft Acids and Bases (HSAB) theory, introduced by Pearson, provides a powerful qualitative framework for predicting the outcomes of chemical reactions.[3] It classifies Lewis acids and bases as either "hard" or "soft" based on their polarizability, charge density, and the nature of their frontier molecular orbitals (FMOs). The core principle of HSAB theory is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .

-

Hard Acids/Bases: Characterized by high charge density, low polarizability, and predominantly electrostatic interactions.

-

Soft Acids/Bases: Characterized by low charge density, high polarizability, and predominantly covalent interactions.

This guide will demonstrate how the ambident electrophilic nature of DIBOC can be dissected and understood using the HSAB principle, allowing for the prediction of its reactivity with a wide range of nucleophiles.

The Ambident Electrophilicity of this compound

This compound, like other dialkyl carbonates, possesses two primary electrophilic centers, making it an ambident electrophile. This dual reactivity is the cornerstone of its synthetic utility.

-

The Carbonyl Carbon (Hard Electrophilic Center): The carbonyl carbon is electron-deficient due to the polarization of the C=O bond. This carbon atom is considered a hard acid center. Nucleophilic attack at this site leads to an acylation reaction (specifically, a carboisobutoxylation), where the acyl-oxygen bond is cleaved.

-

The Methylene Carbon of the Isobutyl Group (Soft Electrophilic Center): The methylene carbon adjacent to the ester oxygen is also an electrophilic site. This center is considered a soft acid . Nucleophilic attack at this carbon results in an alkylation reaction, with cleavage of the alkyl-oxygen bond.

The interplay between these two sites and the nature of the attacking nucleophile is elegantly explained by HSAB theory.

Diagram 1: Electrophilic Sites of this compound

Caption: Electrophilic centers in this compound.

Predicting Reactivity with HSAB Theory: A Mechanistic Insight

The reaction of a nucleophile with DIBOC can proceed via two main pathways, dictated by the hard/soft character of the nucleophile.

Reactions with Hard Nucleophiles

Hard nucleophiles, which are typically highly electronegative and have a high charge density (e.g., alkoxides, hydroxide, primary amines), will preferentially attack the hard electrophilic center – the carbonyl carbon. This results in an acylation -type reaction.

Example: Reaction with a Hard Nucleophile (Alkoxide)

A hard nucleophile like an alkoxide (RO⁻) will attack the carbonyl carbon of DIBOC. This leads to a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and resulting in the formation of a new carbonate and an isobutoxide leaving group.

Diagram 2: Reaction of DIBOC with a Hard Nucleophile

Caption: Acylation of DIBOC by a hard nucleophile.

Reactions with Soft Nucleophiles

Soft nucleophiles, characterized by lower electronegativity and higher polarizability (e.g., thiols, phosphines, iodide), will favor reaction at the soft electrophilic center – the methylene carbon of the isobutyl group. This leads to an alkylation reaction.

Example: Reaction with a Soft Nucleophile (Thiolate)

A soft nucleophile such as a thiolate (RS⁻) will attack the methylene carbon in an SN2-type displacement. This results in the formation of a thioether and the expulsion of a carbonate anion, which can then decompose.

Diagram 3: Reaction of DIBOC with a Soft Nucleophile

Caption: Alkylation of DIBOC by a soft nucleophile.

The Influence of Steric Hindrance

The bulky isobutyl groups in DIBOC introduce significant steric hindrance around both electrophilic centers. This steric crowding can influence the rate of reaction and, in some cases, the regioselectivity. Compared to less hindered dialkyl carbonates like dimethyl carbonate, nucleophilic attack on DIBOC is generally slower. For the alkylation reaction (attack at the methylene carbon), the steric bulk of the isobutyl group will disfavor attack by bulky nucleophiles.

Experimental Protocols

The following protocols are illustrative examples of how DIBOC might be synthesized and utilized in reactions that highlight HSAB principles. These are generalized procedures and may require optimization for specific substrates.

Synthesis of this compound via Transesterification

This method avoids the use of highly toxic phosgene.

Materials:

-

Dimethyl carbonate (DMC)

-

Isobutanol

-

Sodium methoxide (catalyst)

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add dimethyl carbonate and an excess of isobutanol.

-

Add a catalytic amount of sodium methoxide.

-

Heat the reaction mixture to a temperature that allows for the distillation of the methanol/DMC azeotrope, driving the equilibrium towards the formation of DIBOC.

-

Monitor the reaction progress by GC-MS.

-

Once the reaction is complete, neutralize the catalyst with a weak acid.

-

Purify the this compound by fractional distillation under reduced pressure.

Acylation of a Primary Amine with this compound (Hard-Hard Interaction)

Materials:

-

This compound (DIBOC)

-

Benzylamine

-

Potassium carbonate (base)

-

Toluene (solvent)

Procedure:

-

In a sealed reaction vessel, dissolve benzylamine in toluene.

-

Add an excess of this compound and a catalytic amount of potassium carbonate.

-

Heat the mixture to 120-150 °C and monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and filter to remove the catalyst.

-